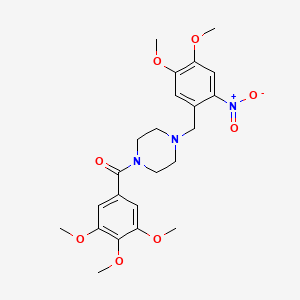![molecular formula C24H23ClN2O2 B4987510 4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAY 43-9006 and is a small molecule inhibitor of several protein kinases, including RAF kinase, VEGFR, and PDGFR.
Wirkmechanismus
BAY 43-9006 exerts its therapeutic effects by inhibiting several protein kinases involved in cell signaling pathways. The compound targets RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, BAY 43-9006 blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. The compound inhibits the phosphorylation of several proteins involved in cell signaling pathways, including MAPK/ERK, AKT, and mTOR. BAY 43-9006 also inhibits the production of several cytokines and growth factors involved in angiogenesis, including VEGF and PDGF. The compound has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BAY 43-9006 is its specificity for several protein kinases involved in cancer cell signaling pathways. The compound has been shown to have a low toxicity profile and can be administered orally. One of the limitations of BAY 43-9006 is its potential to develop resistance in cancer cells. The compound has also been shown to have limited efficacy in some types of cancer.
Zukünftige Richtungen
There are several future directions for the research and development of BAY 43-9006. One direction is to develop new analogs of the compound with improved efficacy and specificity for cancer cells. Another direction is to investigate the potential of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. The compound could also be tested in clinical trials for the treatment of other types of cancer, such as lung cancer and breast cancer. Finally, the mechanism of action of BAY 43-9006 could be further elucidated to identify new targets for cancer therapy.
Synthesemethoden
The synthesis of BAY 43-9006 involves several steps, including the reaction of 4-chlorobenzoic acid with 4-aminophenol to form 4-chlorobenzamide. The resulting 4-chlorobenzamide is then reacted with 3-nitroaniline to form 3-[(4-chlorobenzoyl)amino]phenyl]benzamide. Finally, 4-tert-butylbenzoyl chloride is added to the mixture to obtain 4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting several protein kinases involved in cell signaling pathways. BAY 43-9006 has been tested in preclinical studies and clinical trials for the treatment of various types of cancer, including liver cancer, kidney cancer, and melanoma.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-24(2,3)18-11-7-16(8-12-18)22(28)26-20-5-4-6-21(15-20)27-23(29)17-9-13-19(25)14-10-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDBTPYNJDYABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)



![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)
![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)